molecular formula C5H8ClNO2 B047336 4-Morpholinecarbonyl chloride CAS No. 15159-40-7

4-Morpholinecarbonyl chloride

Cat. No. B047336
CAS RN: 15159-40-7
M. Wt: 149.57 g/mol
InChI Key: XMWFMEYDRNJSOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Morpholinecarbonyl chloride often involves complex chemical reactions. For instance, sterically-hindered peptidomimetics can be synthesized using 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride, showcasing its role in facilitating coupling reactions for creating complex molecules with specific biological activities (Shieh et al., 2008).

Molecular Structure Analysis

The molecular structure of 4-Morpholinecarbonyl chloride derivatives has been analyzed through crystallography, revealing insights into bond lengths, angles, and conformational properties. For example, the molecular structure of 4-methyl morpholinium chlorides demonstrates specific bonding and hydrogen bonding patterns, contributing to their stability and reactivity (Mentzafos & Terzis, 1993).

Chemical Reactions and Properties

4-Morpholinecarbonyl chloride participates in a range of chemical reactions, forming various products. These reactions often involve interaction with different reagents, leading to the formation of new compounds with unique properties. For example, the reaction of 4-(2-chloroethyl)morpholine hydrochloride with aromatic and tellurium compounds results in the synthesis of novel organometallic compounds with potential applications in catalysis and material science (Singh et al., 2000).

Physical Properties Analysis

The physical properties of 4-Morpholinecarbonyl chloride derivatives, such as melting points, solubility, and crystal structure, play a critical role in their application and functionality. The crystal and molecular structure analysis provides insights into the arrangement of atoms and intermolecular forces, influencing the compound's physical state and stability. For example, the crystal structure of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride highlights the impact of morpholine units on dye aggregation and potential applications in biomedical fields (Tiravia et al., 2022).

Chemical Properties Analysis

The chemical properties of 4-Morpholinecarbonyl chloride and its derivatives, including reactivity, stability, and interaction with other chemicals, are pivotal for their application in synthesis and industry. Studies on the reactivity of these compounds provide valuable information for their use in creating new materials and in pharmaceutical synthesis. For instance, the reaction of bis(morpholinoselenocarbonyl) triselenide with iodine, leading to the formation of new selenium(II) iodide compounds, showcases the complex chemical behavior and potential for developing new chemical entities (Bigoli et al., 1983).

Scientific Research Applications

Application 1: Preparation of a Versatile Fluorogenic Label for Biomolecular Imaging

  • Summary of the Application : 4-Morpholinecarbonyl chloride is used in the preparation of a versatile fluorogenic label for biomolecular imaging . This application is particularly useful in the field of biochemistry and molecular biology, where it aids in the visualization and study of various biological processes at the molecular and cellular levels.

Application 2: Synthesis of Morpholine-4-carboxylic Acid [4- (2,4-dimethylphenyl)thiazol-2-yl]amide

  • Summary of the Application : 4-Morpholinecarbonyl chloride is used in the synthesis of morpholine-4-carboxylic acid [4- (2,4-dimethylphenyl)thiazol-2-yl]amide . This compound could have potential applications in various fields, including medicinal chemistry.

Application 3: Synthesis of Morpholine-4-carboxylic Acid [4- (2,4,6-Trimethylphenyl)Thiazol-2-yl]Amide

  • Summary of the Application : 4-Morpholinecarbonyl chloride is used in the synthesis of morpholine-4-carboxylic acid [4- (2,4,6-trimethylphenyl)thiazol-2-yl]amide . This compound could have potential applications in various fields, including medicinal chemistry.

Application 4: Solvolysis Studies

  • Summary of the Application : 4-Morpholinecarbonyl chloride has been used in studies of solvolysis, the process of breaking down a compound by reaction with a solvent . These studies can provide valuable insights into the reactivity and stability of the compound.
  • Methods of Application or Experimental Procedures : Solvolysis studies typically involve dissolving the compound in various solvents and monitoring the reaction over time. The rates of solvolysis of 4-morpholinecarbonyl chloride with N -alkyl group in aqueous binary solvents of acetone, ethanol, methanol, methanol-d, 2,2,2-trifluoroethanol, pure water and D 2 O has been determined .

Application 5: Synthesis of 2-isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylate

  • Summary of the Application : 4-Morpholinecarbonyl chloride is used in the synthesis of 2-isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylate . This compound could have potential applications in various fields, including medicinal chemistry.

Application 6: Photographic Intermediate

  • Summary of the Application : 4-Morpholinecarbonyl chloride is used as a photographic intermediate . This application is particularly useful in the field of photography and imaging science, where it aids in the development of photographic films and papers.

Safety And Hazards

4-Morpholinecarbonyl chloride is suspected of causing cancer and can cause serious eye irritation and skin irritation . It should be handled with care due to its corrosive nature . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

morpholine-4-carbonyl chloride
Source PubChem
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InChI

InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWFMEYDRNJSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065863
Record name 4-Morpholinecarbonyl chloride
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Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Morpholinecarbonyl chloride

CAS RN

15159-40-7
Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name Morpholine-4-carbonyl chloride
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Record name 4-MORPHOLINECARBONYL CHLORIDE
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Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask was placed ditrichloromethyl carbonate (10.2 g, 34.37 mmol, 1.50 equiv) and dichloromethane (100 mL). This was followed by the addition of morpholine (2 g, 22.96 mmol, 1.00 equiv) dropwise with stirring at 0° C. in 2 min. To this was added TEA (4.2 g, 41.51 mmol, 1.81 equiv) dropwise with stirring at 0° C. in 3 min. The resulting solution was stirred for 3 h at room temperature. The reaction was then washed by the addition of 100 mL of water. The mixture was dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). Purification afforded 2.238 g (65%) of morpholine-4-carbonyl chloride as a light yellow oil.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
R Kim, D Ali, JP Lee, KY Yang… - Bulletin of the Korean …, 2010 - researchgate.net
… In this work, we determined rate constants for solvolyses of 4-morpholinecarbonyl chloride (MPC) with N-alkyl group in aqueous binary solvents of acetone, ethanol, methanol, methanol-…
Number of citations: 6 www.researchgate.net
HJ Choi, D Ali, JP Lee, KY Yang, JK Park… - Bulletin of the Korean …, 2011 - koreascience.kr
… Comparison of the specific rates of solvolyses of 1 with those for p-methoxybenzoyl chloride and those for 4-morpholinecarbonyl chloride in terms of linear free energy relationships (…
Number of citations: 3 koreascience.kr
X Creary, AJ Rollin - The Journal of Organic Chemistry, 1979 - ACS Publications
… ; cholesteryl chloroformate, 7144-08-3; phenyl chloroformate, 1885-14-9; dimethylcarbamic chloride, 79-44-7; 1-piperidinecarbonyl chloride, 13939-69-0; 4-morpholinecarbonyl chloride…
Number of citations: 10 pubs.acs.org
M Lysén, S Kelleher, M Begtrup… - The Journal of Organic …, 2005 - ACS Publications
… As carbamoyl chloride coupling partner we chose 4-morpholinecarbonyl chloride (2) as the resulting amides (3a−g) serve as cheap alternatives to Weinreb amides, 7 making them very …
Number of citations: 24 pubs.acs.org
J Amani, E Sodagar, GA Molander - Organic letters, 2016 - ACS Publications
… Additionally, the reaction with 4-morpholinecarbonyl chloride produced 2-(benzyloxy)-1-morpholinoethanone as an α-alkoxyamide in 77% yield (entry 10). …
Number of citations: 108 pubs.acs.org
MJ D'Souza, DN Kevill - International Journal of Molecular Sciences, 2016 - mdpi.com
… A study in terms of kinetics and product selectivity values for the 4-morpholinecarbonyl chloride [58] paralleled that for the N,N-dimethylcarbamoyl chloride [55]. An extended Grunwald–…
Number of citations: 14 www.mdpi.com
HS Jung, SH Kim - Tetrahedron Letters, 2015 - Elsevier
… This was achieved by the reaction of A and B with the more challenging carbonyl derivatives, 4-morpholinecarbonyl chloride and diethylcarbamoyl chloride. As is shown in Table 2, the …
Number of citations: 8 www.sciencedirect.com
K Cheng, JY Xue, HL Zhu - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
… In addition, treatment of amines 2a and 2b with benzoyl chloride or 4-morpholinecarbonyl chloride in pyridine led to compounds 3i, 3l, 4i, 4l. All of the synthetic compounds (Table 1) …
Number of citations: 37 www.sciencedirect.com
R Rajur, VN Rao, HO Kim, P Nagafuji… - Synthetic …, 2009 - Taylor & Francis
… Treatment of 7 with 2-methoxybenzoyl chloride, 2,4-dichlorobenzoyl chloride, 4-morpholinecarbonyl chloride, and phenylsulfonyl chloride provided good yields of the respective N-…
Number of citations: 4 www.tandfonline.com
HJ Lo, CY Lin, MC Tseng… - Angewandte Chemie …, 2014 - Wiley Online Library
… The enolate was coupled with 4-morpholinecarbonyl chloride to yield salicylacetamide 13 in 91 % yield. Subsequent cyclodehydration with trifluoromethanesulfonic anhydride 12 …
Number of citations: 19 onlinelibrary.wiley.com

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